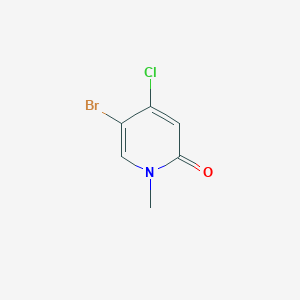
5-bromo-4-chloro-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-1-methylpyridin-2(1H)-one, or 5-BCPMP, is a heterocyclic compound with a wide range of applications in various fields. It is widely used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 5-BCPMP is also used as a catalyst in organic reactions, and as a reagent in analytical chemistry. In addition, 5-BCPMP has been studied for its potential use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 5-BCPMP is not yet fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms through the disruption of their cell membranes. Additionally, 5-BCPMP is believed to act as an antioxidant by scavenging free radicals and preventing their formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BCPMP have not yet been fully elucidated. However, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-BCPMP has been shown to possess antioxidant activity and to inhibit the formation of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-BCPMP for lab experiments is its ability to inhibit the growth of microorganisms. Additionally, the compound is relatively stable and can be easily synthesized in a laboratory setting. However, 5-BCPMP is not yet widely available and is relatively expensive.
Orientations Futures
There are several potential future directions for 5-BCPMP research. These include further studies on the compound’s antimicrobial activity, its ability to inhibit the formation of free radicals, and its potential use as an antioxidant. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 5-BCPMP, as well as its potential use in drug development. Finally, further research could be conducted to investigate the potential of 5-BCPMP as a catalyst in organic reactions.
Méthodes De Synthèse
The synthesis of 5-BCPMP is typically performed via a two-step process. The first step involves the reaction of 1-bromo-4-chloromethylpyridin-2(1H)-one with sodium bromide in an aqueous solution, which yields 5-BCPMP. The second step involves the reaction of 5-BCPMP with sodium hydroxide, which yields the desired product.
Applications De Recherche Scientifique
5-BCPMP has been studied for its potential use as an antimicrobial agent. In particular, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-BCPMP has been studied for its potential use as an antioxidant and for its ability to inhibit the formation of free radicals.
Propriétés
IUPAC Name |
5-bromo-4-chloro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVPKYINGLQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-1-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


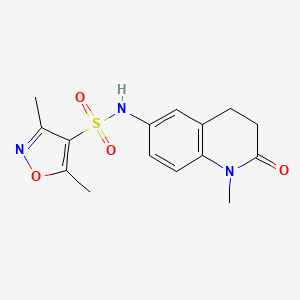
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
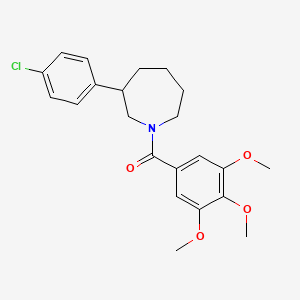
![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
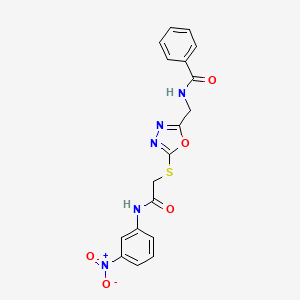


![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)
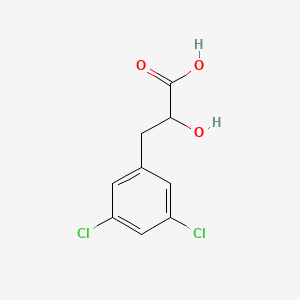

![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)